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Compound of Interest

Compound Name: 2-Chloromalonaldehyde

Cat. No.: B104417

For researchers, scientists, and professionals in drug development, 2-Chloromalonaldehyde
is a valuable and versatile chemical intermediate. This guide provides a comprehensive
overview of its chemical identity, properties, synthesis, and significant applications, with a focus
on its role in pharmaceutical manufacturing.

Chemical Identity and Properties

CAS Number: 36437-19-1[1]

Synonyms: 2-Chloro-1,3-propanedial, Chloromalonaldehyde, Chloromalondialdehyde,
Chloromalonic dialdehyde[2]

2-Chloromalonaldehyde is a derivative of malonaldehyde and belongs to the family of [3-
dialdehydes. The presence of a chlorine atom at the second carbon position significantly
influences its reactivity and polarity. The two aldehyde functional groups make it a key
precursor in various condensation and electrophilic addition reactions.[2]

Physicochemical Data

A summary of the key quantitative data for 2-Chloromalonaldehyde is presented in the table
below for easy reference and comparison.
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Property Value

Molecular Formula CsHsCIO2

Molecular Weight 106.51 g/mol

Melting Point 140-145 °C

Boiling Point 111 °C

Density 1.261 g/cm3

Flash Point 32°C

Solubility Slightly soluble in DMSO, Ethyl Acetate
(heated), and Methanol

Appearance Off-white to brown crystalline powder

Purity (typical) >99% (by HPLC)

Synthesis of 2-Chloromalonaldehyde

Several synthetic routes to 2-Chloromalonaldehyde have been developed, each with distinct

advantages and considerations.

Synthesis via Vilsmeier-Haack Reaction

A common and efficient method for synthesizing 2-Chloromalonaldehyde is through a

Vilsmeier-Haack type reaction. This single-step process avoids the formation of intermediates

and utilizes readily available starting materials.[2]

o Reaction Setup: In a reaction vessel, N,N-dimethylformamide and phosphorus oxychloride

are reacted with chloroacetyl chloride at a controlled temperature of 0-5 °C to form the

Vilsmeier reagent.[2]

o Formation of the Complex: The newly formed complex is then reacted with a basifying agent.

Suitable basifying agents include alkali metal salts such as sodium carbonate, potassium

carbonate, sodium hydroxide, or potassium hydroxide.[2]
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Hydrolysis: The resulting alkali salt is subsequently hydrolyzed by the addition of an acid
(e.g., hydrochloric acid, sulfuric acid, or acetic acid) to adjust the pH of the reaction mixture
to 1.[2]

Extraction and Purification: The 2-Chloromalonaldehyde is extracted from the aqueous
layer using an organic solvent like toluene, tertiary butyl methyl ether, or ethyl acetate. The
organic extract is then concentrated to a thick mass.[2]

Crystallization: A solvent such as dichloromethane, methanol, or tetrahydrofuran is added to
the concentrated mass to induce crystallization. The resulting crystalline material is filtered
and dried in an oven at 50°C to yield a yellowish to brown free-flowing powder of 2-
Chloromalonaldehyde with a purity of over 99% as determined by HPLC.[2]

Synthesis from Mucochloric Acid

An alternative synthesis route starts from mucochloric acid.[2]

e Reaction with Aniline: Mucochloric acid is added to aniline, and the reaction mixture is
heated to 90 °C for 60 minutes.[2]

Formation of Intermediate: The mixture is then cooled and filtered to obtain 3-anilido-2-
chloro-acrolein.[2]

Hydrolysis: The intermediate is treated with a sodium hydroxide solution to yield the sodium
salt of 2-Chloromalonaldehyde.[2]

Applications in Drug Development

2-Chloromalonaldehyde is a key intermediate in the synthesis of several pharmaceutically
active ingredients.

Synthesis of Etoricoxib

A prominent application of 2-Chloromalonaldehyde is in the production of Etoricoxib, a
selective COX-2 inhibitor used as a non-steroidal anti-inflammatory drug.[2]

o Condensation Reaction: 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone (the
ketosulfide intermediate) and 2-Chloromalonaldehyde are added to a solution of an acid
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(e.g., acetic acid or propionic acid) and an ammonium salt (e.g., ammonium acetate).[3]

e Ring Annulation: The mixture is heated to reflux (around 130 °C) and stirred for
approximately 16 hours to facilitate the ring annulation.[3]

o Work-up: The amount of acid is reduced by distillation under reduced pressure. The
remaining residue is basified with a sodium hydroxide solution.[3]

o Extraction: The resulting solution is extracted multiple times with an organic solvent such as
ethyl acetate.[3]

 Purification: The combined organic extracts are treated with charcoal, filtered, and dried. The
solvent is then evaporated under reduced pressure to yield 5-chloro-3-(4-
methylthiophenyl)-6'-methyl-[2,3']bipyridine, a precursor to Etoricoxib.[3] This intermediate is
then oxidized to form Etoricoxib.[4]

Chemical Reactivity and Mechanisms

The reactivity of 2-Chloromalonaldehyde is dominated by its two aldehyde groups, which are
susceptible to nucleophilic attack.

General Mechanism of Nucleophilic Addition

The carbonyl carbons of the aldehyde groups are electrophilic and readily react with
nucleophiles. The general mechanism involves:

» Nucleophilic Attack: A nucleophile attacks one of the carbonyl carbons.

o Tetrahedral Intermediate: This leads to the formation of a tetrahedral intermediate where the
carbonyl carbon's hybridization changes from sp? to sps.

o Protonation: The resulting alkoxide is then protonated, typically by a weak acid, to form an
alcohol.

Visualizing the Processes

To better illustrate the chemical processes described, the following diagrams are provided in
the DOT language for Graphviz.
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Synthesis of 2-Chloromalonaldehyde via Vilsmeier-
Haack Reaction
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Caption: Vilsmeier-Haack synthesis workflow for 2-Chloromalonaldehyde.
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Experimental Workflow for the Synthesis of Etoricoxib
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Caption: Key steps in the synthesis of Etoricoxib from 2-Chloromalonaldehyde.
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General Mechanism of Nucleophilic Addition to 2-
Chloromalonaldehyde
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Caption: The general mechanism of nucleophilic addition to a carbonyl group of 2-
Chloromalonaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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